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Compound of Interest

Compound Name: Ethyl 6-amino-5-bromonicotinate

Cat. No.: B3021190 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 6-amino-5-bromonicotinate is a substituted pyridine derivative of interest in medicinal

chemistry and drug development due to its structural motifs, which are common in

pharmacologically active compounds. The precise elucidation of its molecular structure is

paramount for its application in synthesis and as a building block for more complex molecules.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous

characterization of such compounds.

This guide provides a detailed overview of the expected spectroscopic data for Ethyl 6-amino-
5-bromonicotinate. It is important to note that while this compound is commercially available,

a comprehensive set of its experimental spectroscopic data is not readily available in peer-

reviewed literature. Therefore, to provide a scientifically robust and illustrative analysis, this

guide will utilize the available experimental data for its structural isomer, Ethyl 2-amino-5-

bromonicotinate. The principles of spectral interpretation discussed herein are directly

applicable to Ethyl 6-amino-5-bromonicotinate due to the shared functional groups and

overall structural similarity.

Molecular Structure and Isomerism
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The key difference between Ethyl 6-amino-5-bromonicotinate and Ethyl 2-amino-5-

bromonicotinate lies in the position of the amino group on the pyridine ring. This positional

isomerism will lead to distinct differences in their respective NMR spectra, particularly in the

chemical shifts and coupling patterns of the aromatic protons.

Caption: Molecular structures of Ethyl 6-amino-5-bromonicotinate and its isomer.

Experimental Data: Ethyl 2-amino-5-bromonicotinate
The following sections will present and interpret the experimental spectroscopic data for Ethyl

2-amino-5-bromonicotinate as a proxy to understand the expected spectral features of Ethyl 6-
amino-5-bromonicotinate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of

hydrogen atoms in a molecule. The spectrum of Ethyl 2-amino-5-bromonicotinate in DMSO-d6

is presented below.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.29 d, J = 3 Hz 1H H-6 (Pyridine)

8.12 d, J = 2 Hz 1H H-4 (Pyridine)

7.31 s 2H -NH₂

4.29 q, J = 7 Hz 2H -OCH₂CH₃

1.30 t, J = 7 Hz 3H -OCH₂CH₃

Interpretation:

Aromatic Protons: The two downfield doublets at 8.29 and 8.12 ppm correspond to the two

protons on the pyridine ring. Their distinct chemical shifts are due to the different electronic

effects of the neighboring substituents (amino, bromo, and ester groups). The small coupling

constants (J = 2-3 Hz) are characteristic of meta-coupling in a pyridine ring. For Ethyl 6-
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amino-5-bromonicotinate, we would also expect two aromatic protons, but their chemical

shifts and coupling constants would differ due to the change in substituent positions.

Amino Protons: The broad singlet at 7.31 ppm, integrating to two protons, is characteristic of

a primary amino group (-NH₂). The broadness is due to quadrupole broadening from the

nitrogen atom and potential hydrogen exchange.

Ethyl Ester Protons: The quartet at 4.29 ppm (integrating to 2H) and the triplet at 1.30 ppm

(integrating to 3H) are classic signals for an ethyl group. The quartet arises from the

methylene (-CH₂-) protons being split by the three adjacent methyl (-CH₃) protons, and the

triplet arises from the methyl protons being split by the two adjacent methylene protons, both

with a coupling constant of J = 7 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

While experimental ¹³C NMR data for Ethyl 2-amino-5-bromonicotinate is not readily available,

a predicted spectrum can be inferred based on established chemical shift ranges for similar

structures.

Predicted Chemical Shift (δ) ppm Carbon Assignment

~165 C=O (Ester)

~158 C-2 (C-NH₂)

~150 C-6

~140 C-4

~115 C-3 (C-COOEt)

~108 C-5 (C-Br)

~61 -OCH₂CH₃

~14 -OCH₂CH₃

Interpretation:
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Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal,

typically in the 160-175 ppm region.[1]

Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region

(approximately 100-160 ppm). The carbon attached to the electronegative amino group (C-2)

is expected to be significantly downfield. Similarly, the carbon attached to the bromine (C-5)

will be influenced by its electronegativity and heavy atom effect.

Ethyl Ester Carbons: The methylene carbon (-OCH₂) of the ethyl group is expected around

60 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around 14-

15 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of their bonds.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3300
N-H stretch (asymmetric and

symmetric)
Primary Amine (-NH₂)

~2980 C-H stretch (aliphatic) Ethyl group (-CH₂CH₃)

~1720 C=O stretch Ester

~1600 N-H bend Primary Amine (-NH₂)

~1550 C=C and C=N stretch Pyridine ring

~1250 C-O stretch Ester

~1100 C-N stretch Aromatic Amine

Below 800 C-Br stretch Bromo substituent

Interpretation:

Amine Group: A key feature for a primary amine is the presence of two sharp bands in the

3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching
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vibrations.[2] A bending vibration for the N-H bond is also expected around 1600 cm⁻¹.

Ester Group: A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the

carbonyl (C=O) stretch of the ester functional group. Another strong band for the C-O stretch

is expected around 1250 cm⁻¹.

Aromatic Ring: The pyridine ring will show characteristic C=C and C=N stretching vibrations

in the 1600-1450 cm⁻¹ region.

Alkyl Group: C-H stretching vibrations of the ethyl group's sp³ hybridized carbons will appear

just below 3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Interpretation

245/247 Molecular ion peak [M]⁺ and [M+2]⁺

216/218 Loss of ethyl group (-CH₂CH₃)

200/202 Loss of ethoxy group (-OCH₂CH₃)

172/174 Loss of -COOEt group

121 Loss of Br and COOEt

79/81 Bromine isotopes

Interpretation:

The mass spectrum of a bromine-containing compound is distinguished by the presence of a

pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) and for any bromine-containing

fragments. This is due to the nearly equal natural abundance of the two bromine isotopes, ⁷⁹Br

and ⁸¹Br.[3] For Ethyl 2-amino-5-bromonicotinate, the molecular ion peaks are expected at m/z

245 and 247.[3]
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The fragmentation pattern would likely involve the loss of fragments from the ester group, such

as the ethyl radical (·CH₂CH₃, 29 Da), the ethoxy radical (·OCH₂CH₃, 45 Da), or the entire

carbethoxy group (·COOEt, 73 Da).

[M]+.
m/z 245/247

[M - C2H5]+.
m/z 216/218- •C2H5

[M - OC2H5]+.
m/z 200/202

- •OC2H5
[M - COOEt]+.

m/z 172/174
- CO

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for Ethyl 2-amino-5-bromonicotinate.

Synthesis Protocol
A general and reliable method for the synthesis of brominated aminonicotinates involves the

direct bromination of the corresponding aminonicotinate precursor using a suitable brominating

agent.

Synthesis of Ethyl 2-amino-5-bromonicotinate:[3]

Dissolution: Dissolve Ethyl 2-aminonicotinate (1 equivalent) in a suitable anhydrous solvent

such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

Cooling: Cool the solution to 0 °C using an ice bath.

Bromination: Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred

solution, maintaining the temperature at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.

Work-up: Quench the reaction by pouring the mixture into an ice-cold saturated aqueous

solution of sodium bicarbonate (NaHCO₃).

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous

sodium sulfate.

Purification: Filter the solution and concentrate under reduced pressure to yield the crude

product. Further purification can be achieved by recrystallization or column chromatography.

The choice of NBS as the brominating agent is due to its selectivity for electrophilic aromatic

substitution on the electron-rich pyridine ring, activated by the amino group. The use of

anhydrous conditions is crucial to prevent side reactions.

Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic

data for Ethyl 6-amino-5-bromonicotinate, primarily through the detailed analysis of its

structural isomer, Ethyl 2-amino-5-bromonicotinate. The principles of NMR, IR, and MS

interpretation discussed herein are fundamental for the structural elucidation of this class of

compounds. The provided synthesis protocol offers a practical approach for its preparation in a

laboratory setting. For researchers and scientists in drug development, a thorough

understanding of these spectroscopic and synthetic methodologies is essential for the

confident application of such molecules in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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